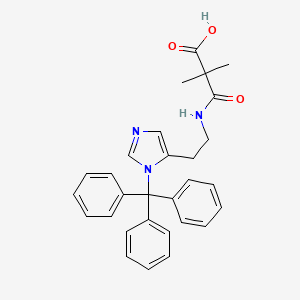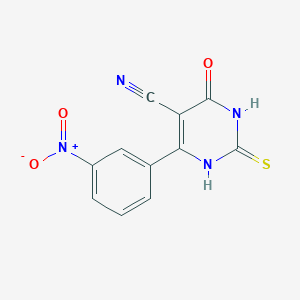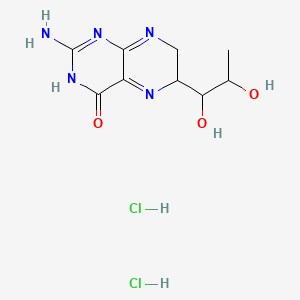
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid is a complex organic compound that features a unique structure combining a propanoic acid backbone with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid typically involves multiple steps, starting with the preparation of the imidazole derivative. The trityl-protected imidazole can be synthesized through a series of reactions involving nitriles and amines under controlled conditions . The final step involves the coupling of the imidazole derivative with a propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups onto the imidazole ring.
Scientific Research Applications
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-4-yl)ethyl)amino)propanoic acid: Similar structure but with a different position of the imidazole ring.
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-2-yl)ethyl)amino)propanoic acid: Another positional isomer with different biological activity.
Uniqueness
The uniqueness of 2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its isomers .
Properties
Molecular Formula |
C29H29N3O3 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2,2-dimethyl-3-oxo-3-[2-(3-tritylimidazol-4-yl)ethylamino]propanoic acid |
InChI |
InChI=1S/C29H29N3O3/c1-28(2,27(34)35)26(33)31-19-18-25-20-30-21-32(25)29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21H,18-19H2,1-2H3,(H,31,33)(H,34,35) |
InChI Key |
DOAHJGRKIDVTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)



![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)






